methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
CAS No.: 939758-84-6
Cat. No.: VC11603894
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939758-84-6 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate |
| Standard InChI | InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3 |
| Standard InChI Key | IOBRXIWDOUNCAF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCCC2N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CHNO) consists of a benzopyran scaffold—a fused benzene and pyran ring system—with partial saturation at the 3,4-positions. The amino group at C4 and the methyl ester at C6 introduce stereoelectronic effects that influence its reactivity and biological interactions. The compound’s molecular weight is 207.23 g/mol, akin to its structural analog rac-methyl (3R,4S)-4-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 207.23 g/mol |
| CAS Number | Not publicly disclosed |
| Density | N/A |
| Boiling/Melting Points | N/A |
The absence of reported physicochemical parameters (e.g., melting point, solubility) underscores the need for further experimental characterization.
Stereochemical Considerations
The 4-amino group introduces a stereocenter, rendering the compound chiral. While specific enantiomeric data for this derivative remain unreported, analogous benzopyrans exhibit distinct pharmacological profiles depending on their absolute configuration. For example, (R)-(-)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid demonstrates higher 5-HT receptor affinity than its (S)-(+)-enantiomer . Resolution techniques such as chiral chromatography or diastereomeric salt formation may apply to isolate enantiomers of the target compound.
Synthesis and Manufacturing
Synthetic Routes
Two primary strategies emerge for synthesizing benzopyran derivatives:
Catalytic Hydrogenation
A common approach involves hydrogenating a 4-oxo benzopyran precursor using palladium on carbon (Pd-C). For instance, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes Pd-C-mediated reduction to yield racemic 3,4-dihydro analogs . Adapting this method, methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate could be reduced to the target compound, followed by amination at C4.
Direct Amination and Esterification
Alternative routes involve introducing the amino group via nucleophilic substitution or reductive amination. For example, treating a 4-keto intermediate with ammonium acetate and sodium cyanoborohydride could yield the 4-amino derivative, followed by esterification with methanol under acidic conditions .
Table 2: Comparative Synthesis Strategies
| Method | Advantages | Challenges |
|---|---|---|
| Catalytic Hydrogenation | High yields, scalable | Requires chiral resolution |
| Direct Amination | Stereochemical control | Multi-step optimization |
Industrial Scalability
Patent CN1629154A highlights esterification of racemic carboxylic acids with C-C alcohols as a cost-effective, industrially viable process . Applying similar protocols, methyl ester formation via refluxing with dry HCl in methanol could achieve high purity.
Physicochemical and Spectroscopic Properties
Stability and Degradation
Benzopyrans generally exhibit moderate stability, with degradation pathways involving oxidation of the dihydropyran ring or hydrolysis of the ester group. Accelerated stability studies under varying pH and temperature conditions are warranted to characterize degradation kinetics.
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm), ester C=O (1700–1750 cm), and aromatic C=C (1450–1600 cm).
-
NMR: H NMR would reveal aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.7–3.9 ppm), and aminic protons (δ 1.5–2.5 ppm) .
Pharmacological Profile
Serotonergic Activity
3-Amino-3,4-dihydro-2H-1-benzopyrans exhibit nanomolar affinity for 5-HT receptors, acting as agonists or antagonists . The target compound’s 4-amino group may engage similar binding pockets, suggesting potential antidepressant or anxiolytic applications.
Table 3: Receptor Binding Data (Analog Compounds)
Metabolic and Toxicological Considerations
While specific ADME data are lacking, structurally related chroman derivatives undergo hepatic metabolism via cytochrome P450 enzymes, with glucuronidation and renal excretion as primary elimination routes. Preclinical toxicity studies should assess hepatotoxicity and CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume